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Compound of Interest

Compound Name: Dopastin

Cat. No.: B3025674 Get Quote

Application Notes: Synthesis of Dopastin
Introduction

Dopastin, with the IUPAC name (2E)-N-{(2S)-2-[Hydroxy(nitroso)amino]-3-methylbutyl}but-2-

enamide, is a natural product first isolated in 1972 from the bacterium Pseudomonas No. BAC-

125.[1] It is a notable inhibitor of dopamine β-hydroxylase (DBH), the enzyme responsible for

converting dopamine to norepinephrine.[1][2] This inhibitory action alters the balance of

catecholamine neurotransmitters, making Dopastin a valuable tool in neurological and

cardiovascular research.[3][4] Its total synthesis provides a reliable source for research

purposes, enabling further investigation into its biological activities and therapeutic potential.

The most established synthetic route utilizes L-valinol as a chiral starting material, ensuring the

correct stereochemistry of the final product.

Chemical and Physical Properties

A summary of the key properties of Dopastin is provided below.
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Property Value Reference

Molecular Formula C₉H₁₇N₃O₃

Molar Mass 215.253 g·mol⁻¹

Melting Point 116 to 119 °C

pKa 5.1

Optical Rotation [α]D -246° (c=0.5, EtOH, 21°C)

Appearance Solid

Spectroscopic Data

The structural identity of synthesized Dopastin can be confirmed by spectroscopic analysis.

Spectroscopy Key Peaks / Signals Reference

IR (KBr, cm⁻¹)
3300, 2950, 1675, 1635, 1535,

1450, 1345, 1225, 1055, 965

¹H-NMR (in C₆D₆)

δ 0.77 (d, 3H), 0.86 (d, 3H),

1.48 (d, 3H), 1.83 (m, 1H), 3.0-

3.6 (m, 2H), 4.15 (m, 1H), 5.60

(d, 1H), 6.55 (m, 1H), 7.2-7.8

(broad, 1H), 11.45 (s, 1H)

UV λmax (nm)
213 (ε 18,000), 245 (shoulder,

ε 10,500) in pH 7.0 buffer

Experimental Protocol: Total Synthesis of Dopastin
This protocol describes the total synthesis of Dopastin from L-valinol in an 8-step procedure,

as established in the literature. This stereospecific route ensures the formation of the natural

(S)-configuration at the chiral center.

Materials and Reagents
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L-valinol

Phthalic anhydride

Dimethyl sulfoxide (DMSO)

Dicyclohexylcarbodiimide (DCC)

Pyridine, Trifluoroacetic acid

Hydroxylamine hydrochloride

Crotonic anhydride

Sodium borohydride (NaBH₄)

3,5-Dinitroperoxybenzoic acid

Dowex 50W resin

Sodium nitrite (NaNO₂)

Standard solvents for reaction and chromatography (e.g., Chloroform, Methanol, Ethyl

Acetate)

Reagents for workup and purification

Synthetic Workflow Diagram
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Total Synthesis Workflow of Dopastin

Start: L-Valinol

Step 1: Protection
(Phthalic Anhydride)

Phthaloyl-L-valinol

Step 2: Oxidation
(DCC, DMSO)

Phthaloyl-L-valinal

Step 3: Oximation
(Hydroxylamine)

Oxime Intermediate

Step 4: Reduction & Acylation
(H₂, Crotonic Anhydride)

N-(aminoalkyl)crotonamide

Step 5: Schiff Base Formation
(Benzaldehyde)

Schiff Base

Step 6: Oxaziran Formation
(Peroxyacid)

Oxaziran Intermediate

Step 7: Hydrolysis
(Dowex 50W)

Hydroxylamine Intermediate

Step 8: Nitrosation
(NaNO₂)

N-nitrosohydroxylamino
Intermediate

Final Product: Dopastin

Click to download full resolution via product page

Caption: Workflow for the 8-step laboratory synthesis of Dopastin.
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Detailed Methodologies

The synthesis involves the following key transformations:

Protection of L-valinol: The amino group of L-valinol is protected, typically as a phthalimide,

by reacting it with phthalic anhydride. This prevents side reactions in subsequent steps.

Oxidation to Aldehyde: The primary alcohol of the protected valinol is oxidized to an

aldehyde (Phthaloyl-L-valinal) using a mild oxidizing agent like dicyclohexylcarbodiimide

(DCC) in DMSO.

Formation of Oxime: The resulting aldehyde is reacted with hydroxylamine hydrochloride to

form the corresponding oxime.

Reduction and Acylation: The oxime and phthaloyl groups are removed via catalytic

hydrogenation, and the resulting primary amine is selectively acylated with crotonic

anhydride at a controlled pH (4.2-5.2) to yield N-(2(S)-amino-3-methylbutyl)crotonamide.

Schiff Base Formation: The primary amine is condensed with benzaldehyde to form a Schiff

base, which serves as a precursor for the next step.

Oxaziran Formation: The Schiff base is oxidized using an agent like 3,5-dinitroperoxybenzoic

acid to form a stereospecific oxaziran. This is a crucial step for introducing the subsequent

hydroxylamino group with retention of configuration.

Hydrolysis to Hydroxylamine: The oxaziran ring is hydrolyzed using an acidic resin (e.g.,

Dowex 50W) to yield N-(2(S)-hydroxylamino-3-methylbutyl)crotonamide.

Nitrosation: The final step involves the nitrosation of the hydroxylamino group using sodium

nitrite (NaNO₂) in an acidic medium to afford Dopastin.

Purification and Characterization

Following the final step, the crude product is extracted with an organic solvent like ethyl

acetate. Purification is achieved through column chromatography on silica gel. The identity and

purity of the final product should be confirmed by comparing its physical and spectroscopic
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data (TLC, melting point, NMR, IR, Mass Spectrometry) with the values reported in the

literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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